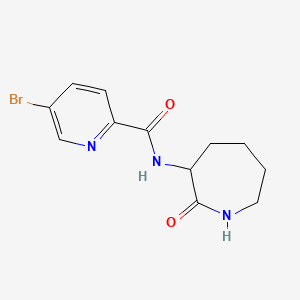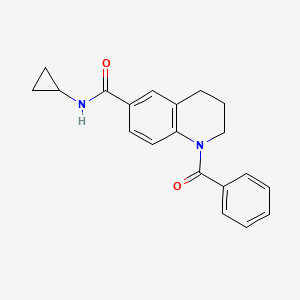![molecular formula C13H18BrNO3 B7560171 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, also known as BMA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound reduces amyloid-beta peptide accumulation by inhibiting the activity of beta-secretase and gamma-secretase enzymes. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been found to inhibit tumor growth and metastasis, reduce angiogenesis, and enhance the immune response. In Alzheimer's disease research, this compound has been shown to reduce inflammation and oxidative stress, and improve synaptic plasticity and cognitive function. In Parkinson's disease research, this compound has been found to improve motor function and reduce neuroinflammation and oxidative stress.
実験室実験の利点と制限
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, such as its relatively high cost, low yield, and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of this compound, as well as its potential synergistic effects with other anticancer drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of this compound treatment on cognitive function and disease progression. In Parkinson's disease research, future studies should investigate the potential neuroprotective effects of this compound in clinical trials. Moreover, the potential applications of this compound in other diseases, such as diabetes and cardiovascular disease, should also be explored.
合成法
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-methylbutanoic acid. The final product is then purified through recrystallization.
科学的研究の応用
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-6-10(14)4-5-11(9)18-3/h4-6,8,12,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZKQMSMVWYAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)

![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)




![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
